tert-butyl (3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate compound with methanol (1:1)
Overview
Description
Tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate: is a chemical compound with the molecular formula C14H21N3O2. It is often used in organic synthesis and pharmaceutical research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-5,6,7,8-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides, acids, and bases depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, it is used to study enzyme interactions and as a potential inhibitor for various biological pathways .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Uniqueness: Tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate;methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.CH4O/c1-14(2,3)19-13(18)17-11-4-5-12-9(7-11)6-10(15)8-16-12;1-2/h6,8,11H,4-5,7,15H2,1-3H3,(H,17,18);2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJVPTJYWXOHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=N2)N.CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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